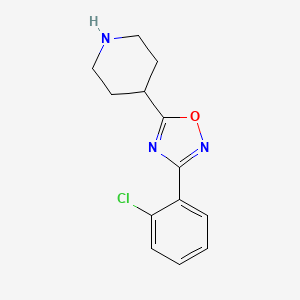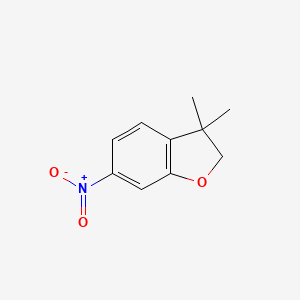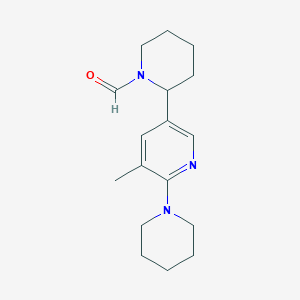
3-(2-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Clorofenil)-5-(piperidin-4-il)-1,2,4-oxadiazol es un compuesto heterocíclico que ha despertado interés en varios campos de la investigación científica. Este compuesto presenta un anillo de 1,2,4-oxadiazol, conocido por su estabilidad y versatilidad en las reacciones químicas. La presencia de los grupos 2-clorofenil y piperidin-4-il mejora aún más sus propiedades químicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-Clorofenil)-5-(piperidin-4-il)-1,2,4-oxadiazol generalmente implica la ciclización de precursores apropiados. Un método común involucra la reacción de 2-clorobenzohidrazida con ácido piperidina-4-carboxílico en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3). La reacción se lleva a cabo en condiciones de reflujo, lo que lleva a la formación del anillo de oxadiazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Además, la implementación de principios de química verde, como el reciclaje de solventes y la minimización de residuos, puede hacer que el proceso sea más sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Clorofenil)-5-(piperidin-4-il)-1,2,4-oxadiazol sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reducción: La reducción se puede lograr utilizando reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Reactivos y condiciones comunes
Oxidación: KMnO4 en condiciones ácidas o neutras.
Reducción: LiAlH4 en éter anhidro o NaBH4 en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio (NaOH).
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
3-(2-Clorofenil)-5-(piperidin-4-il)-1,2,4-oxadiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Clorofenil)-5-(piperidin-4-il)-1,2,4-oxadiazol involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas. Las vías exactas y las dianas moleculares pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(2-Clorofenil)-5-(piperidin-4-il)-1,2,4-triazol
- 3-(2-Clorofenil)-5-(piperidin-4-il)-1,2,4-tiadiazol
Singularidad
En comparación con compuestos similares, 3-(2-Clorofenil)-5-(piperidin-4-il)-1,2,4-oxadiazol ofrece propiedades únicas debido a la presencia del anillo de oxadiazol. Este sistema de anillos proporciona una mayor estabilidad y reactividad, convirtiéndolo en un compuesto versátil para diversas aplicaciones. Además, el patrón de sustitución específico con los grupos 2-clorofenil y piperidin-4-il lo distingue aún más de otros compuestos similares, ofreciendo propiedades biológicas y químicas únicas.
Propiedades
Fórmula molecular |
C13H14ClN3O |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14ClN3O/c14-11-4-2-1-3-10(11)12-16-13(18-17-12)9-5-7-15-8-6-9/h1-4,9,15H,5-8H2 |
Clave InChI |
UULMBHYZCJCVJR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)







![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)
![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)
![2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate](/img/structure/B11816319.png)
![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)
![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)

